![molecular formula C27H33F3N2O2 B1139093 Tfm-4AS-1 CAS No. 188589-61-9](/img/structure/B1139093.png)
Tfm-4AS-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tfm-4AS-1 is a novel, synthetic, small molecule compound developed by researchers in China and Japan. It has a unique chemical structure that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant properties. Tfm-4AS-1 has been studied extensively in both in vivo and in vitro experiments, and has been shown to have a wide range of potential applications in medical research.
科学的研究の応用
Selective Androgen Receptor Modulator (SARM)
Tfm-4AS-1 is a dual selective androgen receptor modulator (SARM) and 5α-reductase inhibitor . It is a potent and selective partial agonist (E max = 55%) of the androgen receptor (IC 50 = 30 nM) .
Tissue-Selective Androgenic Effects
Tfm-4AS-1 shows tissue-selective androgenic effects . It promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands .
Reduced Sebaceous Gland Formation
In an animal study, Tfm-4AS-1 stimulated sebaceous gland formation only 31% as much as dihydrotestosterone (DHT) at doses that were as anabolic or more so than DHT . This suggests potential applications in the treatment of acne and other sebaceous gland-related conditions.
Prostate Gland Growth
Tfm-4AS-1 only weakly promoted growth of the prostate gland . This could make it a potential therapeutic agent in the management of conditions like benign prostatic hyperplasia.
Antagonistic Actions in Seminal Vesicles and Prostate Gland
Tfm-4AS-1 partially antagonized the actions of DHT in the seminal vesicles and endogenous androgens in the prostate gland . This suggests potential applications in the treatment of conditions related to these tissues.
Structural Properties
Structurally, Tfm-4AS-1 is a 4-azasteroid . This unique structure could have implications in the design and synthesis of new drugs.
Pharmaceutical Development
A structurally related and more advanced version of Tfm-4AS-1, MK-0773, was developed and pursued for potential pharmaceutical use . This indicates the potential of Tfm-4AS-1 as a lead compound in drug discovery and development.
作用機序
Biochemical Pathways
The action of Tfm-4AS-1 affects the androgenic biochemical pathways. By acting as a partial agonist of the androgen receptor, it can stimulate or block the receptor’s action depending on the context. This leads to tissue-selective androgenic effects . Its inhibition of 5α-reductase reduces the levels of DHT, which is a potent androgen, thereby affecting the pathways that DHT would normally act upon .
Result of Action
Tfm-4AS-1 shows tissue-selective androgenic effects. It promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands . In an animal study, Tfm-4AS-1 stimulated sebaceous gland formation only 31% as much as DHT at doses that were as anabolic or more so than DHT . Additionally, Tfm-4AS-1 only weakly promoted growth of the prostate gland and it partially antagonized the actions of DHT in the seminal vesicles and endogenous androgens in the prostate gland .
特性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBLEKKYWFJKBP-JZFZSVFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tfm-4AS-1 |
Q & A
Q1: How does TFM-4AS-1 interact with the androgen receptor (AR) differently compared to a full agonist like dihydrotestosterone (DHT)?
A1: TFM-4AS-1 exhibits partial agonist activity towards the AR, differentiating its interaction mechanism from full agonists like DHT. While both ligands bind to AR, TFM-4AS-1 only partially activates the AR-dependent MMTV promoter (55% maximal response compared to DHT) []. This difference stems from TFM-4AS-1's ability to antagonize the interaction between the N-terminal and C-terminal domains of the AR, a crucial step for full receptor activation and subsequent gene transcription [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。